![molecular formula C6H3BrIN3 B13663750 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively. It has a molecular formula of C6H3BrIN3 and a molecular weight of 323.92 g/mol . Pyrazolo[1,5-a]pyrimidines are known for their significant photophysical properties and have been widely studied for their applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine typically involves a regioselective, time-efficient, and one-pot route. This method includes a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents . The reaction is often carried out under microwave-assisted conditions, which significantly reduces the reaction time and improves the yield. This methodology is distinguished by its operational simplicity, broad substrate scope, and pot-economy .
Chemical Reactions Analysis
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Cyclocondensation Reactions: These reactions are used in the synthesis of the compound itself and its derivatives.
Common reagents used in these reactions include β-enaminones, NH-5-aminopyrazoles, and various electrophilic reagents . The major products formed from these reactions are typically functionalized pyrazolo[1,5-a]pyrimidines with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair mechanisms is believed to play a significant role .
Comparison with Similar Compounds
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine: This compound has similar substitution patterns but different functional groups, leading to variations in its chemical and biological properties.
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: This compound has a different substitution pattern, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and biological activities .
Properties
Molecular Formula |
C6H3BrIN3 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
7-bromo-3-iodopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H |
InChI Key |
WLJDODLQSFQVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)I)N=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)

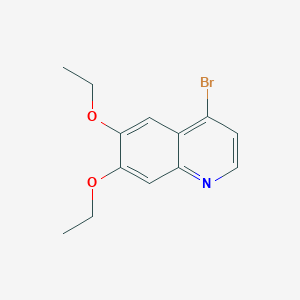
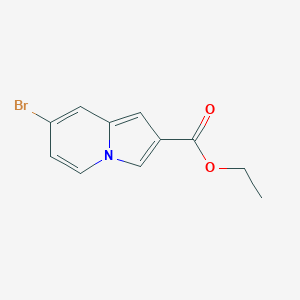
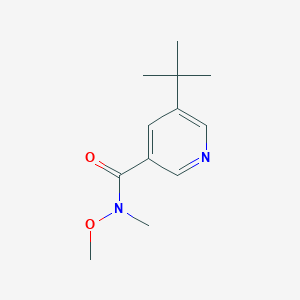


![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)
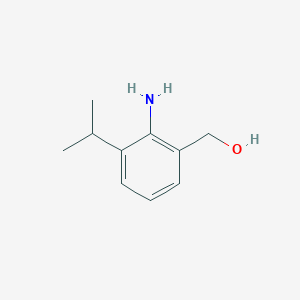

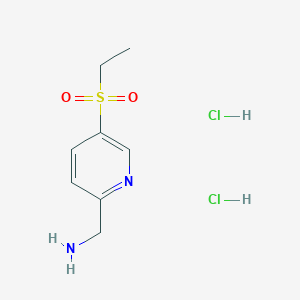
![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
